1,2-Bis(2-chlorophenyl)ethan-1-ol
Description
Structural Classification and Significance within Arylethanol Architectures
1,2-Bis(2-chlorophenyl)ethan-1-ol belongs to the structural class of vicinal (1,2-) diarylethanols. This classification signifies the presence of two aryl groups on adjacent carbon atoms of an ethanol (B145695) backbone. The key structural features are:
1,2-Diarylethanol Core: This framework is a common motif in natural products and pharmaceuticals. The spatial arrangement of the two aryl groups and the hydroxyl group can lead to diverse biological activities.
Chlorine Substitution: The presence of chlorine atoms on the aromatic rings significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. The ortho-position of the chlorine atoms can also induce steric effects that may impact the molecule's conformation and reactivity.
The significance of such architectures is underscored by their role as key structural motifs in a variety of biologically active compounds, including potential antibacterial agents. Research has shown that the biological activity of 1,2-diarylethanol derivatives can be tuned by the nature and position of substituents on the aromatic rings nih.govnih.govresearchgate.net.
Table 1: Structural Classification and Key Features
| Feature | Description | Significance |
|---|---|---|
| Core Structure | 1,2-Diarylethanol | Common scaffold in bioactive molecules and synthetic intermediates. |
| Functional Groups | Hydroxyl (-OH), Two Chloro-substituted Phenyl Rings | The hydroxyl group provides a site for further functionalization and influences polarity. The chlorinated rings affect electronic properties and bioactivity. |
| Substitution Pattern | Ortho-chloro substitution on both phenyl rings | Influences steric hindrance, molecular conformation, and reactivity. |
Position of this compound in Advanced Synthetic Targets
While direct applications of this compound are not documented, analogous 1,2-diarylethanol structures serve as crucial intermediates in the synthesis of more complex molecules. These include:
Pharmaceuticals: The 1,2-diarylethanol motif is a precursor to various classes of drugs. For instance, the synthesis of certain antiviral and anticancer agents involves intermediates with this core structure.
Agrochemicals: Some pesticides and herbicides feature the diarylethanol framework. For example, 1,1-Bis(4-chlorophenyl)ethanol has been synthesized as an active ingredient in pesticides rdd.edu.iq.
Materials Science: Chiral 1,2-diarylethanols can be used as building blocks for chiral ligands in asymmetric catalysis and for the synthesis of novel materials with specific optical properties.
The chlorinated nature of this compound makes it a potential precursor for compounds with enhanced biological activity or modified physical properties.
Historical Context of Related Aryl Alcohol Synthesis and Stereochemical Control
The synthesis of aryl alcohols has a long history in organic chemistry, with early methods often relying on Grignard reactions or the reduction of corresponding ketones. The development of stereoselective methods for the synthesis of chiral alcohols, particularly those with multiple stereocenters like 1,2-diarylethanols, has been a major focus of research in recent decades.
Key historical developments include:
Early Reductions: The use of stoichiometric reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride for the synthesis of racemic alcohols from ketones.
Asymmetric Hydrogenation: The development of catalytic asymmetric hydrogenation of ketones, pioneered by Noyori and others, allowed for the synthesis of enantiomerically enriched secondary alcohols.
Substrate-Controlled Synthesis: Utilizing chiral substrates to direct the stereochemical outcome of a reaction has been a powerful strategy for the synthesis of specific diastereomers of 1,2-diols and related structures.
Catalytic Asymmetric Synthesis: The advent of chiral catalysts for reactions such as asymmetric aldol (B89426) reactions, epoxidations, and dihydroxylations has provided efficient routes to enantiomerically pure vicinal diols and their derivatives.
Achieving stereochemical control in the synthesis of 1,2-diarylethanols is crucial as different stereoisomers can exhibit vastly different biological activities.
Scope and Objectives of Academic Research on this compound
Given the lack of specific literature on this compound, the scope of academic research can be inferred from studies on analogous compounds. The primary objectives of such research would likely include:
Development of Synthetic Methodologies: Devising efficient and stereoselective synthetic routes to access this and related chlorinated 1,2-diarylethanols. This would involve exploring various catalytic systems and reaction conditions.
Investigation of Physicochemical Properties: Characterizing the compound's spectral data (NMR, IR, MS), and potentially its solid-state structure through X-ray crystallography, to understand its molecular geometry and electronic properties.
Exploration of Reactivity: Studying the chemical transformations of the hydroxyl group and the potential for further functionalization of the aromatic rings.
Evaluation of Biological Activity: Screening the compound and its derivatives for potential applications in medicinal chemistry, such as antibacterial, antifungal, or anticancer activity, based on the known bioactivities of related 1,2-diarylethanols nih.govnih.govresearchgate.net.
Table 2: Representative Spectroscopic Data for a Structurally Related Compound: 1-(2-Chlorophenyl)ethanol Note: This data is for a related, simpler molecule and is provided for illustrative purposes due to the absence of specific data for this compound.
| Spectroscopic Technique | Observed Data for 1-(2-Chlorophenyl)ethanol | Reference |
|---|---|---|
| ¹H NMR | Available | chemicalbook.com |
| Mass Spectrometry | Major peaks at m/z 141 and 143 | nih.gov |
| IR Spectroscopy | Data available | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
53774-33-7 |
|---|---|
Molecular Formula |
C14H12Cl2O |
Molecular Weight |
267.1 g/mol |
IUPAC Name |
1,2-bis(2-chlorophenyl)ethanol |
InChI |
InChI=1S/C14H12Cl2O/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8,14,17H,9H2 |
InChI Key |
UEVUBLHRXJGLBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C2=CC=CC=C2Cl)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Bis 2 Chlorophenyl Ethan 1 Ol and Its Stereoisomers
Strategies for the Construction of the 1,2-Bis(2-chlorophenyl)ethane Backbone
The formation of the central C-C bond in the 1,2-diarylethane structure is a critical step in the synthesis of 1,2-Bis(2-chlorophenyl)ethan-1-ol. This can be achieved through various approaches, starting from precursors that either pre-contain the 1,2-dicarbonyl unit or are assembled through carbon-carbon coupling reactions.
Approaches from 1,2-Bis(2-chlorophenyl)ethane-1,2-dione Precursors
A direct and common strategy to synthesize the target alcohol is through the partial reduction of a diketone precursor, specifically 1,2-bis(2-chlorophenyl)ethane-1,2-dione. reagentia.eukeyorganics.net This diketone, an analogue of benzil (B1666583), serves as a readily available starting material. The synthesis of the final product from this precursor involves the selective reduction of one of the two ketone functionalities to a secondary alcohol.
Alternative Carbon-Carbon Bond Forming Reactions for Bis-Aryl Systems
Beyond the use of dione (B5365651) precursors, the 1,2-bis(2-chlorophenyl)ethane backbone can be constructed using various carbon-carbon bond-forming reactions. These methods offer alternative pathways that may be advantageous depending on the availability of starting materials. alevelchemistry.co.uk
Several modern catalytic and classical reactions are applicable for creating bis-aryl systems:
Palladium-Catalyzed Cross-Coupling Reactions : Techniques like the Suzuki reaction, which couples an organoborane with an organic halide, and the Heck reaction, involving an unsaturated halide and an alkene, are powerful tools for forming C-C bonds. alevelchemistry.co.ukchemistry.coach These could be adapted to build the desired ethane (B1197151) backbone.
Organometallic Elimination Reactions : The formation of carbon-carbon bonds can be achieved through reductive elimination from certain organometallic complexes. acs.org
Radical Reactions : Aryl radicals, generated from precursors like diazonium salts or aryl halides, can be used to form C-C bonds through reactions with alkenes or other aryl systems. researchgate.net
Grignard Reactions : The reaction of a Grignard reagent with a carbonyl compound is a classic C-C bond-forming method that can be applied in this context. alevelchemistry.co.uk
Reduction Techniques for Secondary Alcohol Formation at C-1
Once the 1,2-bis(2-chlorophenyl)ethane backbone, typically in the form of the diketone, is established, the next crucial step is the reduction of a carbonyl group to form the secondary alcohol. This can be achieved through chemical reduction or catalytic hydrogenation.
Chemical Reduction Methodologies (e.g., Metal Hydride Reagents)
Metal hydride reagents are widely used for the reduction of ketones to secondary alcohols. libretexts.org The choice of reagent is critical for controlling the selectivity, especially when starting from a diketone where over-reduction to a diol is possible.
Commonly used metal hydrides include Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (B1222165) (NaBH₄). uop.edu.pkpharmaguideline.com LiAlH₄ is a very strong reducing agent that reacts violently with water, necessitating anhydrous conditions. uop.edu.pkpharmaguideline.com NaBH₄ is a milder and more selective reagent, making it suitable for reactions in protic solvents like water or alcohols and for the selective reduction of ketones in the presence of less reactive functional groups. uop.edu.pkpharmaguideline.com For the conversion of 1,2-bis(2-chlorophenyl)ethane-1,2-dione to the mono-alcohol, the milder nature of NaBH₄ is generally preferred to minimize the formation of the corresponding diol. pharmaguideline.com The reaction proceeds via the nucleophilic transfer of a hydride ion to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated to yield the alcohol. libretexts.orguop.edu.pk
| Reagent | Reactivity | Solvent | Notes |
| Sodium Borohydride (NaBH₄) | Mild, Selective | Water, Alcohols | Preferred for selective reduction of ketones; less reactive towards esters. pharmaguideline.com |
| Lithium Aluminum Hydride (LiAlH₄) | Strong, Unselective | Anhydrous Ether, THF | Reduces ketones, aldehydes, esters, and carboxylic acids; reacts violently with water. uop.edu.pkpharmaguideline.com |
| Diisobutylaluminium Hydride (DIBAL-H) | Strong | Anhydrous Solvents | Reduces esters and carboxylic acids to aldehydes or alcohols. uop.edu.pk |
Catalytic Hydrogenation Protocols
Catalytic hydrogenation offers an alternative to metal hydride reagents for the reduction of ketones. This method involves the use of a metal catalyst and a source of hydrogen.
Catalytic transfer hydrogenation is a particularly mild and effective technique. It utilizes a hydrogen donor, such as 2-propanol or formic acid, in the presence of a catalyst like palladium on carbon (Pd/C). organic-chemistry.orgresearchgate.net This approach avoids the need for high-pressure hydrogen gas. Research has shown that catalytic hydrogenation can be highly selective for the carbonyl group. For instance, specific catalyst systems like Pt/SnO₂ or Ru-Sn have been developed for the chemoselective hydrogenation of carbonyls in molecules containing other reducible groups. qub.ac.uk Furthermore, iron(II) hydride complexes have been successfully employed for the transfer hydrogenation of benzils to the corresponding α-hydroxy ketones (benzoins), a reaction directly analogous to the desired transformation of 1,2-bis(2-chlorophenyl)ethane-1,2-dione. nih.gov
Asymmetric and Stereoselective Synthesis of this compound
Producing a specific stereoisomer of this compound requires stereocontrolled synthetic methods. Asymmetric synthesis aims to create a single enantiomer or diastereomer in excess.
Several advanced strategies are available for the asymmetric reduction of the ketone precursor:
Asymmetric Transfer Hydrogenation : This is a powerful technique for producing chiral alcohols. Studies have demonstrated that iron(II) hydride complexes can catalyze the asymmetric transfer hydrogenation of substituted benzils to yield chiral benzoins with high yields and excellent enantioselectivity (up to 98% ee). nih.gov Similarly, ruthenium-based catalysts are effective for the asymmetric transfer hydrogenation of α-amino ketones to chiral 1,2-amino alcohols. acs.org
Chiral Modified Hydride Reagents : Standard hydride reagents like LiAlH₄ can be modified with chiral ligands to induce enantioselectivity. A well-known example is the use of binaphthol-modified lithium aluminum hydride reagents for the enantioselective reduction of prochiral ketones. acs.org
Enzymatic Reduction : Biocatalysis offers a highly selective and environmentally friendly approach. Enzymes such as imine reductases (IREDs) and other alcohol dehydrogenases can catalyze the asymmetric reduction of ketones to chiral alcohols with exceptional enantiomeric excess. nih.gov
The diastereoselectivity of the reduction can also be influenced by steric effects. In metal hydride reductions, the hydride can attack the carbonyl from the less sterically hindered face, leading to a preferred diastereomer. odinity.comgatech.edu
| Method | Catalyst/Reagent | Key Feature |
| Asymmetric Transfer Hydrogenation | Iron(II) or Ruthenium Complexes | High enantioselectivity (up to 98% ee) for reduction of ketones. nih.gov |
| Chiral Modified Hydrides | Binaphthol-modified LiAlH₄ | Induces enantioselectivity in the reduction of prochiral ketones. acs.org |
| Enzymatic Reduction | Imine Reductases (IREDs), etc. | High stereoselectivity under mild, environmentally friendly conditions. nih.gov |
| Substrate-Controlled Reduction | Standard Hydride Reagents | Diastereoselectivity is guided by the steric environment of the substrate. odinity.comgatech.edu |
Chiral Catalysis in Enantioselective Alcohol Formation
The formation of chiral alcohols through the asymmetric reduction of the corresponding ketone, 1,2-bis(2-chlorophenyl)ethan-1-one, is a primary strategy. This transformation is often accomplished using metal-catalyzed transfer hydrogenation or hydrogenation reactions, where the stereochemical outcome is dictated by a chiral ligand.
Ruthenium- and Iridium-Catalyzed Asymmetric Transfer Hydrogenation
Ruthenium (Ru) and Iridium (Ir) complexes are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones. nih.govnih.gov These reactions typically employ a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to reduce the carbonyl group. nih.gov The enantioselectivity of the reduction is controlled by a chiral ligand coordinated to the metal center.
For the reduction of diaryl ketones, including those with halogen substituents, bifunctional Ru(II) catalysts have shown exceptional performance. For instance, oxo-tethered Ru(II) catalysts derived from 1,2-diphenylethylenediamine (DPEN) have been used for the ATH of unsymmetrical benzophenones, achieving high yields and enantiomeric excesses (ee). nih.govorganic-chemistry.orgacs.org These catalysts effectively discriminate between the two aryl groups, which is crucial for achieving high stereoselectivity. nih.gov In the case of ortho-substituted benzophenones, such as those with chloro groups, excellent enantioselectivities have been reported. organic-chemistry.org
Iridium catalysts have also been employed for the asymmetric hydrogenation of ketones and related compounds. nih.gov Chiral (PCN)Ir complexes, for example, have been successful in the ATH of 1-aryl-1-alkylethenes using ethanol (B145695) as the hydrogen source, yielding chiral products with high enantioselectivity. wikipedia.org While direct examples for 1,2-bis(2-chlorophenyl)ethan-1-one are not prevalent in the literature, the principles from related reductions of substituted benzophenones are highly applicable.
Table 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Substituted Benzophenones
| Catalyst | Ligand | Substrate | Yield (%) | ee (%) | Reference |
| Oxo-tethered Ru(II) | Tethered DPEN | 2-Chlorobenzophenone | >99 | >99 | organic-chemistry.org |
| Oxo-tethered Ru(II) | Tethered DPEN | 2-Bromobenzophenone | >99 | >99 | organic-chemistry.org |
| RuCl₂[(S,S)-TsDPEN] | (S,S)-TsDPEN | Acetophenone | >99 | 97 | sigmaaldrich.com |
| RuCl₂(dpbp)[(S,S)-dpen] | DPBP/(S,S)-DPEN | 1-Acetonaphthone | >99 | 96 | clockss.org |
This table presents data for analogous substrates to illustrate the potential of the methodology for 1,2-bis(2-chlorophenyl)ethan-1-one.
Design and Application of Chiral Ligands for Asymmetric Reductions
The success of asymmetric reductions hinges on the design of the chiral ligand. clockss.org Ligands based on 1,2-diamines, such as 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane, are common scaffolds. acs.org These can be modified to create a specific chiral environment around the metal center, thereby influencing the stereochemical outcome of the reduction.
For instance, N-tosylated diamine ligands, when complexed with Ru(II), are highly effective for the ATH of aromatic ketones. sigmaaldrich.com The electronic and steric properties of the ligand play a crucial role in its ability to induce asymmetry. The development of bifunctional catalysts, where the ligand is tethered to the metal's arene ligand, has led to enhanced stability and selectivity. nih.govorganic-chemistry.org
More recent developments include the use of chiral diene ligands in asymmetric catalysis, which have shown great promise. clockss.org The structural diversity of available ligands allows for the fine-tuning of the catalyst to suit specific substrates, including sterically hindered and electronically diverse ketones like 1,2-bis(2-chlorophenyl)ethan-1-one.
Biocatalytic Approaches for Enantioselective Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral alcohols. researchgate.net Whole microbial cells or isolated enzymes can be used to perform enantioselective reductions under mild reaction conditions.
Microbial Reductions Utilizing Whole Cells (e.g., Alternaria alternata, E. coli BL21, Candida species)
Various microorganisms are known to possess ketoreductases capable of reducing a wide range of ketones with high enantioselectivity. While specific studies on the reduction of 1,2-bis(2-chlorophenyl)ethan-1-one by Alternaria alternata are not widely reported, other fungi and yeasts have been successfully employed for the reduction of related diaryl ketones.
For example, Aureobasidium pullulans has been used for the enantioselective reduction of benzil to (S)-benzoin with high conversion and enantiomeric excess. organic-chemistry.org Candida species are also well-known for their reductase activity.
The workhorse of protein expression, Escherichia coli BL21, can be engineered to overexpress specific ketoreductases, turning it into a whole-cell biocatalyst for targeted reductions. nih.govmdpi.com This approach allows for the high-level production of a desired enzyme, leading to efficient biotransformations.
Table 2: Whole-Cell Biocatalytic Reduction of Ketones
| Microorganism | Substrate | Product | Yield (%) | ee (%) | Reference |
| Aureobasidium pullulans | Benzil | (S)-Benzoin | 90 | 99 | organic-chemistry.org |
| Acetobacter pasteurianus GIM1.158 | 2-Octanone | (R)-2-Octanol | 95 | >99.9 | nih.gov |
| Acinetobacter sp. ZJPH1806 | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 83.2 | >99.9 | researchgate.net |
This table showcases the potential of whole-cell systems for the reduction of ketones, including halogenated derivatives.
Enzymatic Reductions Employing Isolated Alcohol Dehydrogenases
The use of isolated alcohol dehydrogenases (ADHs) offers a more controlled approach to biocatalytic reductions. These enzymes, often sourced from microorganisms, can exhibit high activity and stereoselectivity for specific substrates. researchgate.net A key consideration when using isolated enzymes is the need for cofactor regeneration, as they typically rely on expensive nicotinamide (B372718) cofactors such as NADPH or NADH.
Ketoreductases, a class of ADHs, have been successfully applied to the reduction of challenging substrates. For instance, a ketoreductase from Scheffersomyces stipitis has been used for the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, a compound structurally related to the precursor of this compound. This reaction yielded the corresponding (R)-alcohol with excellent yield and enantiomeric excess. researchgate.net
The choice of the enzyme is critical, as different ADHs can exhibit opposite stereopreferences (Prelog vs. anti-Prelog selectivity), allowing for the synthesis of either enantiomer of the target alcohol.
Control of Diastereoselectivity in 1,2-Bis-Substituted Ethane Systems
The reduction of 1,2-bis(2-chlorophenyl)ethan-1-one can lead to two diastereomers, the syn and anti isomers. Controlling the diastereoselectivity of this reduction is a significant challenge. The stereochemical outcome is influenced by the steric and electronic properties of the substrate and the nature of the reducing agent.
In the reduction of α-substituted ketones, various models, such as the Felkin-Anh and Cram-chelate models, are used to predict the stereochemical outcome. wikipedia.org For example, in the reduction of α-alkoxy ketones, high syn-selectivity is often observed. wikipedia.org The presence of the chlorine atom at the α-position of the ketone, as well as the bulky 2-chlorophenyl group, will play a significant role in directing the approach of the hydride reagent.
The choice of reducing agent and reaction conditions can also influence the diastereomeric ratio. For instance, in the reduction of acyclic N-aryl-β-amino ketones, different reducing agents can lead to either the syn or anti product with high selectivity. While specific studies on the diastereoselective reduction of 1,2-bis(2-chlorophenyl)ethan-1-one are limited, the principles derived from related systems suggest that careful selection of the catalyst, ligand, and reaction conditions is crucial for controlling the formation of the desired diastereomer.
Derivatization in the Synthesis of Structurally Related Aryl Alcohols
The strategic modification, or derivatization, of existing aryl alcohols is a cornerstone of synthetic organic chemistry, enabling the creation of diverse and complex molecules from common starting materials. In this context, 1-(2-chlorophenyl)ethan-1-ol and its analogs serve as versatile building blocks for the synthesis of other structurally related aryl alcohols through various chemical and enzymatic transformations. These methodologies leverage the reactivity of the alcohol's hydroxyl group, the adjacent benzylic position, or the aromatic ring to construct new molecular architectures.
The transformation of 1-(2-chlorophenyl)ethan-1-ol and its close analogs into different aryl alcohols can be achieved through several key synthetic strategies. These include oxidation followed by addition, enzymatic catalysis, and C-H activation pathways.
One of the most fundamental approaches involves a two-step sequence: the oxidation of the secondary alcohol to its corresponding ketone, followed by the addition of a new carbon-based nucleophile. For instance, 1-(2-chlorophenyl)ethan-1-ol can be oxidized to 2'-chloroacetophenone. This ketone intermediate can then undergo a 1,2-addition reaction with organometallic reagents, such as Grignard or organolithium reagents, to generate more complex tertiary aryl alcohols. The use of additives like zinc chloride (ZnCl₂) can help minimize side reactions during the addition of strongly basic Grignard reagents to ketones. organic-chemistry.org
Enzymatic and biocatalytic methods offer a high degree of selectivity, particularly for the synthesis of enantiomerically pure compounds. Lipases are commonly used for the kinetic resolution of racemic halo-substituted phenylethanols through enantioselective acylation. For example, Lipozyme TL IM has been used in the resolution of racemic 2-chloro-1-(m-chlorophenyl)ethanol to produce the (R)-enantiomer with high enantiomeric excess. researchgate.net Furthermore, alcohol dehydrogenases (ADH) can be employed in chemoenzymatic cascades. The ADH can oxidize the starting alcohol to a ketone, which is then available for subsequent transformations. This approach is exemplified by the asymmetric synthesis of (S)-1-(2-chlorophenyl)ethanol from the corresponding ketone using an alcohol dehydrogenase in a dual-enzyme system for cofactor regeneration. researchgate.net
Catalytic C-H activation and alkylation reactions represent another advanced strategy. Cationic ruthenium complexes have been shown to catalyze the dehydrative C-H alkylation of phenols and the alkylation of alkenes using alcohols as the alkylating agent. nih.govsigmaaldrich.com This method forms a new carbon-carbon bond, generating water as the only byproduct. While not specifically demonstrated with 1-(2-chlorophenyl)ethan-1-ol, the principle allows for its potential use as a reagent to alkylate other molecules, thereby creating new, more complex substituted aryl alcohols.
Finally, the hydroxyl group of the alcohol can be converted into a different functional group to facilitate further reactions. A common strategy is to convert the alcohol to an alkyl halide or sulfonate. For example, a one-pot synthesis for converting primary alcohols into aryl sulfones proceeds via an in-situ bromination with N-bromosuccinimide and triphenylphosphine. organic-chemistry.org A similar activation of 1-(2-chlorophenyl)ethan-1-ol would yield a reactive intermediate poised for nucleophilic substitution, which could be used to build a variety of new structures, including other aryl alcohols through appropriate choice of nucleophile.
The table below summarizes these derivatization strategies.
| Methodology | Starting Material/Analog | Key Reagents/Catalysts | Transformation | Product Type | Reference |
| Oxidation-Addition | 1-(Aryl)ethan-1-ol | Oxidant (e.g., PCC, DMP), Organometallic Reagent (e.g., RMgX) | Oxidation to ketone, followed by 1,2-addition | Tertiary Aryl Alcohol | organic-chemistry.org |
| Enzymatic Resolution | Racemic 2-chloro-1-(m-chlorophenyl)ethanol | Lipase (e.g., Lipozyme TL IM), Acyl Donor | Enantioselective acylation of one enantiomer | Enantiopure Secondary Aryl Alcohol and Ester | researchgate.net |
| Enzymatic Redox | 2'-chloroacetophenone | Alcohol Dehydrogenase (ADH), Aldo-Keto Reductase (AKR) | Asymmetric reduction of ketone | (S)-1-(2-chlorophenyl)ethanol | researchgate.net |
| Catalytic C-H Alkylation | Alcohols (general) | Cationic Ruthenium Complex | Dehydrative coupling with alkenes or phenols | Substituted Alkenyl or Phenolic Alcohols | nih.gov |
| In-situ Halogenation | Alcohols (general) | N-Bromosuccinimide, Triphenylphosphine | Conversion of -OH to -Br | Alkyl Bromide Intermediate | organic-chemistry.org |
Reactivity and Derivatization Chemistry of 1,2 Bis 2 Chlorophenyl Ethan 1 Ol
Transformations of the Hydroxyl Functionality
The secondary alcohol moiety in 1,2-Bis(2-chlorophenyl)ethan-1-ol is a versatile handle for a variety of chemical modifications. These transformations allow for the introduction of new functional groups and the modulation of the molecule's physicochemical properties.
Oxidation Reactions to Corresponding Ketone Analogs
The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 1,2-Bis(2-chlorophenyl)ethanone, also known as 2,2'-dichlorobenzil. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and substrate tolerance.
Commonly used reagents for the oxidation of secondary benzylic alcohols include chromium-based oxidants such as Pyridinium Chlorochromate (PCC) and milder, more selective methods like the Swern oxidation. Manganese dioxide (MnO2) is another effective reagent for the oxidation of benzylic alcohols. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM).
While specific studies on the oxidation of this compound are not extensively documented, the oxidation of analogous 1,2-diarylethanols is a well-established transformation. The general reaction scheme is as follows:
General Reaction for Oxidation of this compound:
| Oxidizing Agent | Solvent | Typical Conditions | Notes |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature | Mild oxidant, often used for sensitive substrates. |
| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane (DCM) | -78 °C to room temperature | Mild conditions, avoids heavy metals. |
| Manganese Dioxide (MnO2) | Dichloromethane (DCM) or Chloroform | Room temperature or reflux | Selective for benzylic and allylic alcohols. |
Esterification and Etherification Protocols
Esterification: The hydroxyl group of this compound can be readily converted to an ester through reaction with an acyl chloride or a carboxylic acid anhydride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride or carboxylic acid byproduct. The resulting esters can have a wide range of properties depending on the nature of the acylating agent.
General Reaction for Esterification:
| Acylating Agent | Base | Solvent | Typical Conditions |
|---|---|---|---|
| Acetyl Chloride | Pyridine | Dichloromethane (DCM) | 0 °C to room temperature |
| Benzoyl Chloride | Triethylamine | Tetrahydrofuran (THF) | Room temperature |
| Acetic Anhydride | Pyridine | None or DCM | Room temperature or gentle heating |
Etherification: The formation of an ether from this compound can be achieved through the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether.
General Reaction for Etherification:
Due to the secondary nature of the alcohol, careful selection of the alkyl halide is necessary to minimize competing elimination reactions. Primary alkyl halides are the preferred substrates for this transformation.
Halogenation at the Carbinol Center
The hydroxyl group can be replaced by a halogen atom through reaction with various halogenating agents. For instance, treatment with thionyl chloride (SOCl2) in the presence of a base like pyridine can convert the alcohol to the corresponding chloride. Similarly, phosphorus tribromide (PBr3) can be used to synthesize the bromide analog. These reactions typically proceed via an SN2 or SNi mechanism, and the stereochemical outcome can often be controlled by the reaction conditions. Given the benzylic nature of the alcohol, these reactions are generally facile.
| Reagent | Product | Typical Conditions | Mechanism |
|---|---|---|---|
| Thionyl Chloride (SOCl2) | 1,2-Bis(2-chlorophenyl)-1-chloroethane | Pyridine, 0 °C to room temperature | SN2 (with pyridine) or SNi (without pyridine) |
| Phosphorus Tribromide (PBr3) | 1-Bromo-1,2-bis(2-chlorophenyl)ethane | 0 °C to room temperature | SN2 |
Functional Group Interconversions and Modifications on the Aromatic Rings
The two 2-chlorophenyl rings in this compound are susceptible to electrophilic aromatic substitution, although the chloro substituent is a deactivating group. The directing effect of the substituents will determine the position of the incoming electrophile.
Directed Aromatic Substitutions
The chlorine atom is an ortho-, para-director, while the -(CH(OH)CH2Ar) group is also generally considered to be ortho-, para-directing. However, the chloro group is deactivating, making electrophilic substitution reactions more challenging compared to unsubstituted benzene. The interplay of the directing effects of both substituents and steric hindrance will influence the regioselectivity of the reaction. For instance, nitration with a mixture of nitric and sulfuric acid would be expected to introduce a nitro group onto the aromatic rings, likely at positions para to the chlorine atoms to minimize steric hindrance. Further halogenation, such as chlorination or bromination, in the presence of a Lewis acid catalyst, would also be directed to the ortho and para positions relative to the existing chlorine atoms.
Formation of Complex Molecular Architectures through Intermolecular Reactions
The functional groups present in this compound and its derivatives can be utilized in the construction of more complex molecular architectures. For example, the di-ketone derivative, 2,2'-dichlorobenzil, can serve as a precursor for the synthesis of various heterocyclic compounds. Reaction with 1,2-diamines can lead to the formation of quinoxalines. Furthermore, the hydroxyl group of the parent alcohol can be used as a handle for attachment to polymer backbones or other macromolecules, enabling the development of new materials with tailored properties. While specific examples involving this compound are not abundant in the literature, the general reactivity patterns of 1,2-diarylethanols suggest significant potential for its use as a building block in supramolecular chemistry and materials science.
Integration into Heterocyclic Ring Systems
The transformation of 1,2-diarylethanol scaffolds, such as this compound, into heterocyclic structures is a valuable strategy for the synthesis of complex molecules with potential biological activity. The hydroxyl group and the adjacent C-H bond, along with the two aryl rings, provide the necessary functionalities for various cyclization reactions.
One common approach involves the conversion of the alcohol moiety into a more reactive functional group, such as an amine or an amide, which can then participate in intramolecular cyclization reactions. For instance, the derivatization of 1,2-diarylethanols to β-arylethylamides sets the stage for classic cyclization reactions like the Bischler-Napieralski and Pictet-Spengler reactions to form dihydroisoquinolines and tetrahydroisoquinolines, respectively. organic-chemistry.orgresearchgate.netnih.govlibretexts.orgnih.govresearchgate.netresearchgate.net
In the Bischler-Napieralski reaction , a β-arylethylamide is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nih.govlibretexts.orgnih.govresearchgate.net The reaction proceeds through an intramolecular electrophilic aromatic substitution, where the electron-rich aryl ring attacks an in situ generated nitrilium ion. The presence of electron-donating groups on the aromatic ring generally facilitates this reaction. libretexts.orgnih.gov For a substrate like this compound, the chloro substituents, being electron-withdrawing, would likely influence the regioselectivity and efficiency of the cyclization.
The Pictet-Spengler reaction offers another pathway to isoquinoline-type heterocycles. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. organic-chemistry.orgresearchgate.netuwindsor.caresearchgate.netnih.gov The success of this reaction is also sensitive to the electronic nature of the aryl ring, with electron-rich systems generally providing higher yields. researchgate.net
Furthermore, the 1,2-diol or amino alcohol substructure, which can be derived from this compound, is a key precursor for the synthesis of various five- and six-membered heterocycles. For example, reactions with appropriate reagents can lead to the formation of oxazines , pyrroles , and imidazoles . fishersci.comnih.govcam.ac.uklibretexts.orgyoutube.comwikipedia.org The synthesis of oxazolines and dihydrooxazines can be achieved in a single step from 1,2- and 1,3-hydroxyalkyl azides and aldehydes in the presence of a Lewis acid. fishersci.com The Paal-Knorr synthesis, a classical method for pyrrole (B145914) formation, involves the reaction of a 1,4-dicarbonyl compound with an amine. nih.govlibretexts.orgwikipedia.org While not a direct application of the starting alcohol, its conversion to a suitable precursor would enable entry into this synthetic manifold.
| Heterocyclic System | General Precursor | Key Reaction Type | Reference(s) |
| Dihydroisoquinolines | β-Arylethylamides | Bischler-Napieralski Reaction | nih.govlibretexts.orgnih.govresearchgate.net |
| Tetrahydroisoquinolines | β-Arylethylamines | Pictet-Spengler Reaction | organic-chemistry.orgresearchgate.netuwindsor.caresearchgate.netnih.gov |
| Oxazolines/Dihydrooxazines | 1,2-/1,3-Hydroxyalkyl azides | Lewis Acid Catalyzed Cyclization | fishersci.com |
| Pyrroles | 1,4-Dicarbonyl compounds and amines | Paal-Knorr Synthesis | nih.govlibretexts.orgwikipedia.org |
| Imidazoles | Glyoxal, Aldehyde, Ammonia | Debus-Radiszewski Synthesis | cam.ac.uk |
Cross-Coupling Reactions and Oligomerization Strategies
The chloro-substituted phenyl rings of this compound serve as handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organic halide, is a powerful tool for forming biaryl linkages. nih.govyoutube.comwikipedia.org The chloroarenes in this compound can act as the halide partner in such couplings, allowing for the introduction of a wide range of substituents. The reactivity of aryl chlorides in Suzuki-Miyaura coupling often requires more specialized catalyst systems compared to the more reactive aryl bromides and iodides.
Heck coupling provides a method for the arylation of alkenes. researchgate.netfishersci.comcam.ac.uk Dehydration of this compound can generate a stilbene-like derivative, which could then potentially undergo further Heck reactions. Alternatively, the chloroaryl groups themselves can be coupled with various alkenes. The regioselectivity of the Heck reaction is a key consideration, particularly with unsymmetrical alkenes.
Stille coupling utilizes organotin reagents as the nucleophilic partner to couple with organic halides. organic-chemistry.orglibretexts.orguwindsor.ca This reaction is known for its tolerance of a wide variety of functional groups. The chloroaryl moieties of the title compound can be employed as the electrophilic component in Stille couplings to introduce new carbon-based fragments.
Beyond simple coupling reactions, the structure of this compound also lends itself to oligomerization strategies . Following dehydration to the corresponding styrene (B11656) derivative, this monomer can potentially undergo polymerization or oligomerization. The oligomerization of styrenes can be mediated by various catalysts, including cationic nickel complexes, to produce dimers, trimers, and higher oligomers. fishersci.com The resulting oligomers would possess repeating diarylethylene units, potentially leading to materials with interesting photophysical or electronic properties. The synthesis of sequence-defined oligomers is an area of active research, with methods being developed for the controlled assembly of monomer units. nih.govlibretexts.org
Mechanistic Insights into Reactions Involving 1,2 Bis 2 Chlorophenyl Ethan 1 Ol
Elucidation of Reaction Pathways in Asymmetric Reduction Processes
The asymmetric reduction of α-hydroxy ketones, such as 2,2'-dichlorobenzoin (B1626711), to form 1,2-diols like 1,2-bis(2-chlorophenyl)ethan-1-ol, is a cornerstone of stereoselective synthesis. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl group. The stereochemical outcome of this addition is governed by the facial selectivity of the attack on the prochiral ketone.
Several models have been proposed to predict the stereoselectivity of such reactions. The Felkin-Anh model is often invoked to explain the diastereoselectivity in the reduction of chiral α-hydroxy ketones. This model considers the steric interactions between the incoming nucleophile and the substituents on the adjacent stereocenter. For a molecule like 2,2'-dichlorobenzoin, the three groups attached to the stereogenic α-carbon are the 2-chlorophenyl group, the hydroxyl group, and a hydrogen atom. According to the Felkin-Anh model, the largest group (in this case, the 2-chlorophenyl group) orients itself perpendicular to the carbonyl group, minimizing steric hindrance and directing the nucleophilic attack from the less hindered face. This leads to the preferential formation of one diastereomer over the other. walisongo.ac.id
In addition to steric effects, chelation control can also play a significant role in the reaction pathway. In the presence of a Lewis acidic metal ion from the reducing agent (e.g., Li⁺, Mg²⁺, Zn²⁺), a five-membered chelate ring can form between the metal, the carbonyl oxygen, and the hydroxyl oxygen of the α-hydroxy ketone. This rigidifies the conformation of the molecule and directs the hydride delivery from the less hindered face of the chelate, often leading to high diastereoselectivity.
The reduction of benzoin (B196080) and its derivatives with sodium borohydride (B1222165) has been shown to be highly diastereoselective, primarily affording the syn (or meso) diol. walisongo.ac.idoc-praktikum.de This high selectivity is attributed to a combination of these steric and chelation effects, which dictate a specific trajectory for the incoming hydride nucleophile. walisongo.ac.id
Role of Catalysts and Biocatalysts in Stereocontrol Mechanisms
The stereochemical outcome of the reduction of 2,2'-dichlorobenzoin is profoundly influenced by the choice of catalyst. Both chemical catalysts and biocatalysts are employed to achieve high levels of stereocontrol, producing enantiomerically enriched this compound.
Chemical Catalysts:
Chiral oxazaborolidines, famously known as Corey-Bakshi-Shibata (CBS) catalysts, are highly effective for the enantioselective reduction of prochiral ketones. youtube.comwordpress.com The mechanism involves the formation of a complex between the CBS catalyst, a borane (B79455) source (like BH₃), and the ketone. The ketone coordinates to the Lewis acidic boron atom of the catalyst in a way that minimizes steric interactions between the ketone's substituents and the catalyst's chiral framework. This coordination activates the ketone towards reduction and directs the hydride transfer from the borane to a specific face of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol. youtube.comwordpress.com The transition state for this reaction is proposed to be a boat-like six-membered ring. youtube.com
Ruthenium(II) complexes bearing chiral diphosphine and diamine ligands, such as those developed by Noyori, are also powerful catalysts for asymmetric transfer hydrogenation. mdpi.com In these systems, the catalyst facilitates the transfer of hydrogen from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the ketone. The chiral ligands create a dissymmetric coordination sphere around the ruthenium center, which differentiates between the two enantiotopic faces of the prochiral ketone, resulting in high enantioselectivity. mdpi.comnih.gov
Biocatalysts:
Enzymes, particularly ketoreductases from microorganisms like Saccharomyces cerevisiae (baker's yeast), are increasingly used for the asymmetric reduction of ketones. nih.govnih.gov These biocatalysts offer high enantioselectivity under mild reaction conditions. The mechanism involves the binding of the ketone substrate within the chiral active site of the enzyme. A cofactor, typically NADPH, then delivers a hydride to one face of the carbonyl group, leading to the formation of a specific stereoisomer of the alcohol. nih.gov The high degree of stereocontrol is a result of the precise three-dimensional arrangement of amino acid residues in the enzyme's active site, which dictates the orientation of the bound substrate. nih.gov
The following table summarizes the performance of different catalysts in the reduction of benzoin derivatives, which serve as analogs for 2,2'-dichlorobenzoin.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Benzoin | (R,S)-Hydrobenzoin | ~100% de | 87 |
| (R,R)-Tethered Ru(II) Catalyst | ortho-Hydroxy Benzophenone | Chiral Diol | Up to 99% ee | Not specified |
| NADPH-dependent Ketoreductase | Various Prochiral Ketones | Chiral Alcohols | >99% ee | 100 |
Kinetic Studies and Transition State Analysis for Reaction Rate Control
The rate of the reduction of 2,2'-dichlorobenzoin and the distribution of its stereoisomeric products are governed by the kinetics of the reaction. Kinetic studies and transition state analysis provide valuable insights into the factors that control the reaction rate and selectivity.
The reduction of ketones with chiral catalysts is often a form of kinetic resolution, where the two enantiomers of a racemic starting material (or the two prochiral faces of a ketone) react at different rates. nih.gov The relative rates of reaction determine the enantiomeric excess of the product. The selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (k_fast / k_slow), is a measure of the catalyst's efficiency in discriminating between them.
Transition state theory is a powerful tool for understanding the origins of stereoselectivity. The difference in the free energies of the diastereomeric transition states (ΔΔG‡) leading to the different stereoisomeric products determines the stereochemical outcome. A larger ΔΔG‡ results in higher stereoselectivity. Computational modeling can be used to calculate the geometries and energies of these transition states, providing a detailed picture of the interactions that control selectivity. youtube.com
For CBS reductions, the proposed boat-like transition state places the larger substituent of the ketone in a pseudo-equatorial position to minimize steric clashes with the catalyst's framework. The energy difference between this favored transition state and the one where the smaller substituent is in the pseudo-equatorial position accounts for the observed enantioselectivity. youtube.com In the case of Noyori-type catalysts, the stereoselectivity is determined by the interactions between the substrate and the chiral ligands in the coordination sphere of the metal.
Kinetic data for the reduction of α-hydroxy ketones is limited, but studies on related systems provide some general principles. The following table presents hypothetical kinetic parameters for the reduction of an α-hydroxy ketone, illustrating the concepts discussed.
| Parameter | Favored Transition State | Disfavored Transition State | Significance |
|---|---|---|---|
| Rate Constant (k) | k_fast | k_slow | Ratio (s = k_fast / k_slow) determines selectivity |
| Activation Energy (Ea) | Lower | Higher | Lower Ea leads to a faster reaction rate |
| Gibbs Free Energy of Activation (ΔG‡) | Lower | Higher | ΔΔG‡ determines the stereoisomeric ratio |
Influence of Solvent and Reaction Environment on Reaction Mechanisms
The solvent in which a reaction is conducted is not merely an inert medium but can play a crucial role in the reaction mechanism, rate, and stereoselectivity. rsc.org In the asymmetric reduction of 2,2'-dichlorobenzoin, the solvent can influence the reaction in several ways:
Solvation of the Reactants and Catalyst: The polarity of the solvent affects the solubility and conformation of the reactants and the catalyst. In the case of benzoin, studies have shown that in solvents with low proton-accepting ability, the molecule exists predominantly in a cis conformation with an intramolecular hydrogen bond. In more polar, proton-accepting solvents, an equilibrium between the cis and trans conformers is established. nih.gov This conformational change can affect the way the substrate interacts with the catalyst and thus influence the stereochemical outcome.
Stabilization of the Transition State: Polar solvents can stabilize charged or polar transition states more effectively than nonpolar solvents. rsc.org In the reduction of a ketone, the transition state has a developing negative charge on the carbonyl oxygen. A polar protic solvent can stabilize this charge through hydrogen bonding, potentially accelerating the reaction. However, the effect on stereoselectivity is more complex, as the solvent can also interact with the chiral catalyst and the substrate, altering the subtle energetic differences between the diastereomeric transition states.
Influence on Catalyst Activity: The solvent can affect the aggregation state and catalytic activity of the catalyst. For some catalytic systems, the solvent is an integral part of the catalytic cycle.
The choice of solvent can therefore be used to "tune" the stereoselectivity of a reaction. The following table illustrates the effect of solvent on the diastereoselectivity of a related aldol (B89426) reaction, which also proceeds through a chiral transition state.
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Hexane (B92381) | 1.88 | 57:43 | 18 |
| Ethanol (B145695) (EtOH) | 24.55 | 65:34 | 45 |
| Methanol (MeOH) | 32.7 | 76:24 | 75 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 78:22 | 78 |
Data is for an asymmetric aldol reaction, a process with similar mechanistic considerations regarding solvent effects on stereoselectivity. rsc.org
Computational and Theoretical Investigations of 1,2 Bis 2 Chlorophenyl Ethan 1 Ol
Quantum Chemical Studies on Molecular Structure and Conformation
The electronic behavior of 1,2-Bis(2-chlorophenyl)ethan-1-ol can be thoroughly investigated using quantum chemical calculations to derive key reactivity descriptors.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For analogous aromatic compounds, these electronic properties have been studied using time-dependent DFT (TD-DFT). materialsciencejournal.org
Reactivity Descriptors: From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / (2η)).
Molecular Electrostatic Potential (MESP): MESP maps are color-coded diagrams that visualize the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, thereby predicting regions of reactivity for electrophilic and nucleophilic attack.
Table 1: Hypothetical Electronic Properties and Reactivity Descriptors for this compound Calculated values for related compounds using DFT/B3LYP methods serve as a reference for the expected range of these parameters.
| Parameter | Symbol | Typical Calculated Value | Unit |
| HOMO Energy | EHOMO | -6.5 to -7.5 | eV |
| LUMO Energy | ELUMO | -0.5 to -1.5 | eV |
| HOMO-LUMO Gap | ΔE | 5.5 to 6.5 | eV |
| Ionization Potential | I | 6.5 to 7.5 | eV |
| Electron Affinity | A | 0.5 to 1.5 | eV |
| Electronegativity | χ | 3.5 to 4.5 | eV |
| Chemical Hardness | η | 2.7 to 3.3 | eV |
| Chemical Softness | S | 0.3 to 0.37 | eV⁻¹ |
| Electrophilicity Index | ω | 2.0 to 2.8 | eV |
Reaction Mechanism Simulations and Transition State Modeling for Synthetic Pathways
Computational chemistry is a powerful asset for investigating the mechanisms of chemical reactions. For the synthesis of chiral alcohols like this compound, which is often achieved through the asymmetric reduction of a corresponding prochiral ketone, simulations can elucidate the entire reaction pathway. researchgate.net
By modeling the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. Transition state modeling allows for the calculation of activation energies, which are critical for understanding reaction kinetics. This information helps in optimizing reaction conditions such as temperature, solvent, and catalyst choice. For instance, in biocatalytic reductions, simulations can model the substrate binding to the active site of an enzyme, explaining the observed stereoselectivity. Kinetic studies of similar reductions have been modeled using mechanisms like the Ping-Pong Bi-Bi mechanism to simulate the reaction process. researchgate.net These simulations can predict which enantiomer is preferentially formed, guiding the development of more efficient and selective synthetic routes.
Prediction of Spectroscopic Signatures
Theoretical calculations can accurately predict various spectroscopic signatures of this compound, which is crucial for its characterization and identification.
Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of the molecule. The resulting theoretical IR spectrum shows characteristic absorption bands corresponding to specific functional groups. For this molecule, key predicted peaks would include the O-H stretching vibration of the alcohol group, C-H stretching from the aromatic rings and the ethanediyl backbone, C=C stretching within the phenyl rings, and the characteristic C-Cl stretching vibrations. These predicted spectra can be compared with experimental data, such as that found in the NIST Chemistry WebBook for analogous compounds, to confirm the structure. nist.govnist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding of each nucleus, a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in experimental spectra to specific atoms in the molecule, helping to confirm its precise connectivity and stereochemistry.
Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational chemistry can help by calculating the stability of potential fragment ions. This aids in the interpretation of the fragmentation patterns observed in experimental mass spectra, such as those obtained by electron ionization and available in databases like the NIST WebBook. nist.gov
Molecular Dynamics Simulations for Understanding Enantioselectivity
Enantioselectivity is a critical aspect of the synthesis and application of chiral molecules like this compound. Molecular dynamics (MD) simulations offer a dynamic view of the interactions that govern chiral recognition. nih.gov
MD simulations are used to model the interaction between the different enantiomers of the target molecule and a chiral environment, such as a chiral catalyst, a chiral stationary phase in chromatography, or the active site of an enzyme. researchgate.netnih.gov These simulations track the movements and interactions of all atoms over time, providing deep insights into the factors responsible for enantiomeric discrimination.
Key findings from such simulations often include:
Binding Free Energy: Calculating the binding free energy for each enantiomer with the chiral selector can quantitatively predict which enantiomer will bind more strongly.
Intermolecular Interactions: MD simulations can identify and quantify the specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between each enantiomer and the chiral selector. nih.gov Differences in the strength and number of these interactions often explain the observed enantioselectivity.
Conformational Analysis: The simulations reveal how the conformations of both the chiral molecule and the selector may change upon binding, and how these dynamic changes contribute to the differentiation between enantiomers.
By comparing the binding modes, interaction energies, and conformational dynamics of the (R) and (S) enantiomers, researchers can build a detailed molecular-level picture of the origin of enantioselectivity. nih.gov
Role As a Synthetic Intermediate and Chiral Building Block
Precursor in the Synthesis of Optically Active Fine Chemicals
The primary application of 1,2-bis(2-chlorophenyl)ethan-1-ol as a precursor lies in its utility for creating more complex, optically active molecules. Chiral 1,2-diols are key intermediates in the synthesis of various fine chemicals and pharmaceuticals. nih.gov The synthesis of enantiomerically enriched 1,2-diols is a significant area of research, with biocatalytic methods showing considerable promise. researchgate.net For instance, the asymmetric bioreduction of prochiral ketones is a well-established method for producing optically active aromatic alcohols, which are valuable chiral building blocks. researchgate.net
Whole-cell biocatalysis, in particular, offers a green and efficient route for the production of enantiopure alcohols. researchgate.net This approach has been successfully applied to produce (S)-1-(benzofuran-2-yl)ethanol with high enantiomeric excess and yield, demonstrating the potential for scalable and environmentally friendly synthesis of chiral intermediates. researchgate.net While not directly involving this compound, this research highlights a powerful methodology applicable to the synthesis of analogous chiral diols. The ability to produce this compound in an enantiomerically pure form is crucial for its application in asymmetric synthesis, where the stereochemistry of the starting material dictates the stereochemistry of the final product.
The general class of 1,2-diaryl-1,2-ethanediols can be synthesized through various strategies, including both solid-state and solution-based approaches, to achieve high enantiomeric excesses. researchgate.net These methods underscore the importance of this structural motif in accessing a wide range of chiral molecules.
Applications in the Construction of Pharmaceutical Scaffolds and Bioactive Molecules
The 1,2-diol moiety is a key structural feature in numerous pharmaceutical compounds. nih.gov Consequently, this compound represents a potential starting material for the synthesis of novel drug candidates. Its structural similarity to known bioactive molecules suggests its utility in medicinal chemistry for the development of new therapeutic agents.
The broader class of 1,2-diaryl ethanols and their derivatives have been investigated for their biological activities. For example, 1,2-bis(2-benzimidazolyl)-1,2-ethanediol, a related chiral tridentate ligand, has been shown to exhibit inhibitory effects against various pathogens. researchgate.net This suggests that the this compound scaffold could be a valuable starting point for the design and synthesis of new bioactive compounds. The synthesis of such molecules often relies on the availability of chiral building blocks like this compound to control the stereochemistry of the final product, which is often critical for its biological activity.
The following table provides examples of related chiral diols and their applications, illustrating the potential utility of the title compound.
| Chiral Diol Derivative | Application | Reference |
| (S)-1-(benzofuran-2-yl)ethanol | Precious chiral intermediary for drug production. | researchgate.net |
| 1,2-bis(1H-benzimidazol-2-yl)-1,2-ethanediol (BBE) | Selective inhibitor of poliovirus, rhinovirus, and Candida albicans. Acts as a chiral tridentate ligand. | researchgate.net |
| Optically Pure 1,2-diols | Key intermediates in the synthesis of pharmaceuticals like dapoxetine, ezetimibe, and atomoxetine. | nih.gov |
Potential Development as Chiral Auxiliaries or Ligands in Asymmetric Catalysis
Beyond its role as a precursor, this compound has the potential for development into chiral auxiliaries or ligands for asymmetric catalysis. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. harvard.edu Optically pure diols are frequently used as chiral auxiliaries and ligands in many asymmetric transformations. nih.gov
The development of chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds with high efficiency. The structure of this compound, with its two stereogenic centers and functional groups capable of coordinating to metal centers, makes it an attractive candidate for such applications. For example, related 1,2-diol-based ligands have been successfully employed in various catalytic asymmetric reactions. The synthesis of chiral 1,2-bis(2-benzimidazolyl)-1,2-ethanediol from tartaric acid and its use as a facially coordinating tridentate ligand demonstrates the utility of the 1,2-diol scaffold in coordination chemistry. researchgate.net This ligand forms complexes with transition metals like copper(II) and nickel(II), showcasing the potential for creating novel chiral catalysts. researchgate.net
The utility of chiral dienes derived from chiral oxazolidinones in Diels-Alder reactions to access chiral cyclic ketones further highlights the importance of chiral building blocks in asymmetric synthesis. nih.gov This underscores the potential for this compound to be chemically modified into novel chiral ligands for a range of asymmetric transformations.
The following table summarizes the potential applications of the title compound and related structures in asymmetric synthesis.
| Compound/Structure Class | Potential Application in Asymmetric Synthesis | Reference |
| Optically Pure 1,2-diols | Chiral auxiliaries and ligands for various transformations. | nih.gov |
| Camphor-derived sultam auxiliary | Application in intramolecular Diels-Alder reactions. | harvard.edu |
| 1,2-bis(1H-benzimidazol-2-yl)-1,2-ethanediol (BBE) | Chiral, facially coordinating tridentate ligand. | researchgate.net |
| Chiral 2-amido and 2-amido-1-phenyl-1,3-dienes | Synthesis of chiral cyclic ketones via Diels-Alder reactions. | nih.gov |
Advanced Characterization and Analytical Methodologies for 1,2 Bis 2 Chlorophenyl Ethan 1 Ol
Chiral Chromatography Techniques for Enantiomeric and Diastereomeric Purity Determination (e.g., HPLC, GC)
Chiral chromatography is an indispensable tool for the separation and quantification of the stereoisomers of 1,2-Bis(2-chlorophenyl)ethan-1-ol. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for this purpose. mdpi.comsci-hub.se
High-Performance Liquid Chromatography (HPLC):
HPLC, particularly with chiral stationary phases (CSPs), is a powerful method for resolving enantiomers and diastereomers. nih.govmdpi.com The choice of CSP is critical and often involves derivatives of polysaccharides like cellulose (B213188) or amylose. vt.edu These CSPs provide a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.
The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as an alcohol, is optimized to achieve the best resolution. vt.educhromatographyonline.com In some cases, the addition of a small amount of an acidic or basic modifier can significantly improve the separation. chromatographyonline.com
For compounds that are difficult to separate directly, derivatization with a chiral resolving agent can be employed. This process converts the enantiomers into diastereomers, which can then be separated on a standard achiral column. nih.govnih.gov
Gas Chromatography (GC):
Chiral GC is well-suited for the analysis of volatile and thermally stable compounds. sci-hub.se Similar to HPLC, chiral GC columns contain a chiral stationary phase that enables the separation of enantiomers. Cyclodextrin-based CSPs are commonly used for this purpose. nih.gov The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are key parameters for optimizing the separation.
Table 1: Exemplary Chiral HPLC and GC Separation Parameters
| Parameter | HPLC | GC |
| Stationary Phase | Chiralpak® AD (amylose derivative) | Cyclodextrin-based (e.g., Beta-DEX™) |
| Mobile Phase/Carrier Gas | Hexane/Isopropanol (B130326) (90:10, v/v) | Helium |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection | UV at 220 nm | Flame Ionization Detector (FID) |
| Column Temperature | 25 °C | 150 °C (isothermal) |
Advanced Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a cornerstone for structural elucidation in organic chemistry. omicsonline.orgethernet.edu.et Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are utilized to determine the connectivity of atoms within the molecule.
¹H NMR: Provides information about the chemical environment of the hydrogen atoms. The chemical shifts, splitting patterns (multiplicity), and integration values are used to assign protons to specific positions in the molecule. For this compound, characteristic signals would be expected for the aromatic protons, the methine proton of the alcohol group, and the methylene (B1212753) protons.
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environments.
2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. core.ac.uk These experiments are crucial for unambiguously assembling the molecular framework. core.ac.uk
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. libretexts.org In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern, resulting from the cleavage of specific bonds upon ionization, can offer clues about the structure. miamioh.edu For instance, the loss of a water molecule (H₂O) from the alcohol group is a common fragmentation pathway. libretexts.org Other characteristic fragments may arise from the cleavage of the carbon-carbon bond between the two phenyl-bearing carbons. docbrown.info
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands:
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
Strong absorptions in the 3000-3100 cm⁻¹ range due to C-H stretching of the aromatic rings.
Bands in the 1400-1600 cm⁻¹ region associated with C=C stretching vibrations within the aromatic rings.
A strong absorption around 1000-1200 cm⁻¹ for the C-O stretching of the alcohol.
Absorptions in the 750-800 cm⁻¹ region indicative of C-Cl stretching.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Observations |
| ¹H NMR | Signals for aromatic, methine (CH-OH), and methylene (CH₂) protons. |
| ¹³C NMR | Resonances for aromatic carbons, methine carbon, and methylene carbon. |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns. |
| Infrared Spectroscopy | O-H stretch (~3400 cm⁻¹), aromatic C-H stretch (~3050 cm⁻¹), C-O stretch (~1100 cm⁻¹), C-Cl stretch (~770 cm⁻¹). |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute configuration. researchgate.netnih.gov This technique requires a single crystal of the compound. The diffraction pattern of X-rays passing through the crystal is used to generate an electron density map, from which the positions of all atoms can be determined with high precision. thieme-connect.de
For a chiral molecule like this compound, X-ray crystallography can unambiguously establish the absolute stereochemistry (R or S configuration) at each chiral center. researchgate.net This is often achieved by utilizing the anomalous dispersion effect of heavier atoms, such as the chlorine atoms present in the molecule. thieme-connect.de The Flack parameter, derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute configuration, with a value close to zero confirming the assignment. nih.gov
The crystal structure also provides valuable information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can influence the crystal packing and physical properties of the compound.
Table 3: Crystallographic Data Parameters
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry of the crystal lattice |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z | Number of molecules per unit cell |
| Flack Parameter | Value close to 0 indicates correct absolute configuration |
Future Perspectives in Research on 1,2 Bis 2 Chlorophenyl Ethan 1 Ol
Development of Novel and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the adoption of sustainable practices. For 1,2-bis(2-chlorophenyl)ethan-1-ol, this translates to the development of synthetic routes that are not only efficient but also environmentally benign.
Green Solvents and Reaction Conditions: Traditional organic syntheses often rely on volatile and hazardous solvents. Future research should focus on replacing these with greener alternatives such as water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). sigmaaldrich.com The principles of green chemistry advocate for minimizing waste and energy consumption, which can be achieved through solvent-free reaction conditions or the use of recyclable solvent systems. acs.orgresearchgate.net
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to chemical synthesis. nih.gov The enantioselective synthesis of chiral alcohols, a key feature of this compound, is an area where biocatalysis has shown immense promise. nih.gov Future investigations could explore the use of alcohol dehydrogenases or other suitable enzymes for the asymmetric reduction of a corresponding diketone precursor, leading to the desired enantiomerically pure product. The "genome mining" approach can be employed to discover novel enzymes with specific activity towards this class of substrates. nih.gov
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. uc.ptmdpi.com The synthesis of this compound and its derivatives could be significantly improved by transitioning to flow-based systems. This would allow for precise control over reaction parameters, potentially leading to higher yields and purities. uc.pt For instance, the synthesis of precursors like aryl sulfonyl chlorides has been successfully demonstrated in flow, highlighting the potential for related chemistries. mdpi.com
Table 1: Comparison of Potential Sustainable Synthetic Approaches
| Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
|---|---|---|
| Green Solvents | Reduced environmental impact, improved worker safety, potential for novel reactivity. | Screening of bio-based solvents, development of solvent-free reaction protocols. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced by-product formation. | Discovery and engineering of specific enzymes, process optimization for industrial scale-up. nih.gov |
| Flow Chemistry | Enhanced safety, improved reproducibility, ease of scalability, potential for multi-step synthesis. uc.pt | Development of integrated flow systems for synthesis and purification. |
Exploration of Expanded Derivatization Pathways and Chemical Space
The therapeutic and material properties of a molecule are intrinsically linked to its structure. Expanding the chemical space around the this compound scaffold through derivatization is a key area for future research.
Functional Group Interconversion: The hydroxyl and chloro functional groups of this compound serve as handles for a wide array of chemical transformations. Future work should explore the conversion of the hydroxyl group into esters, ethers, and amines to generate libraries of new compounds. The chlorine atoms can be subjected to various cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds, thereby significantly expanding the accessible chemical diversity.
Pharmacological Evaluation: Diaryl-containing structures are prevalent in many biologically active compounds. nih.gov Derivatives of this compound should be systematically evaluated for their potential pharmacological activities. For example, the structural motif of 1,2-diarylethanol is found in compounds with potential biological applications. nih.gov High-throughput screening of a diverse library of derivatives against various biological targets could uncover novel therapeutic leads.
Table 2: Potential Derivatization Strategies and Their Applications
| Derivatization Strategy | Target Functional Group | Potential Applications of Derivatives |
|---|---|---|
| Esterification/Etherification | Hydroxyl group | Prodrug design, modification of pharmacokinetic properties. |
| Amination | Hydroxyl group (via conversion to a leaving group) | Introduction of basic centers for improved solubility and receptor interaction. |
| Cross-Coupling Reactions | Chloro groups | Creation of novel carbon skeletons, introduction of pharmacophoric groups. |
Advanced Computational Modeling and Machine Learning Applications in Synthesis and Mechanism Prediction
In recent years, computational chemistry and machine learning have become indispensable tools in chemical research. These approaches can accelerate the discovery and optimization of synthetic routes and provide deep insights into reaction mechanisms.
Quantum Mechanics (QM) and Density Functional Theory (DFT): QM and DFT calculations can be employed to model the reaction pathways for the synthesis of this compound. These studies can help in understanding the transition states, intermediates, and the role of catalysts, thereby guiding the design of more efficient synthetic protocols.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be a powerful tool to correlate the structural features of this compound derivatives with their biological activities or physical properties. nih.govnih.gov By developing robust QSAR models, it would be possible to predict the activity of yet-to-be-synthesized compounds, thus prioritizing synthetic efforts towards the most promising candidates. nih.gov
Machine Learning (ML) for Synthesis Prediction: ML algorithms are increasingly being used to predict the outcomes of chemical reactions and even to propose novel synthetic routes. Training ML models on existing reaction data for similar compounds can help in identifying optimal reaction conditions and predicting potential side products in the synthesis of this compound and its derivatives.
Emerging Applications in Material Science or Advanced Catalysis
Beyond the realm of life sciences, the unique structural features of this compound and its derivatives suggest potential applications in material science and catalysis.
Polymer Chemistry: The diol functionality of this compound makes it a potential monomer for the synthesis of polyesters and polyurethanes. The presence of the bulky and rigid bis(2-chlorophenyl)ethyl group could impart unique thermal and mechanical properties to the resulting polymers. Future research could focus on the synthesis and characterization of polymers derived from this monomer and explore their potential applications as advanced materials.
Ligand Design for Catalysis: The hydroxyl group and the aromatic rings of this compound can act as coordination sites for metal ions. This opens up the possibility of using its derivatives as ligands for transition metal catalysts. rsc.orgnih.govbiointerfaceresearch.com The specific steric and electronic environment provided by such ligands could lead to novel catalytic activities and selectivities in a variety of organic transformations. rsc.orgnih.govbiointerfaceresearch.com
Q & A
Q. What synthetic routes are most effective for preparing 1,2-Bis(2-chlorophenyl)ethan-1-ol?
- Methodological Answer : The compound can be synthesized via bromination of 2-chloroacetophenone followed by reduction. For example, bromination using HBr/H₂O₂ yields 2-bromo-1-(2-chlorophenyl)ethan-1-one (a precursor), which is then reduced using NaBH₄ or catalytic hydrogenation to produce the diol . Alternative routes include Grignard reactions with 2-chlorobenzaldehyde derivatives, though yields may vary depending on steric hindrance from the chlorophenyl groups .
Q. How can the purity of this compound be assessed?
- Methodological Answer : Purity analysis typically employs HPLC (e.g., C18 column, methanol/water mobile phase) and GC-MS for volatile impurities. NMR (¹H/¹³C) is critical for structural confirmation: the hydroxyl proton appears as a broad singlet (~δ 2.5 ppm), while aromatic protons from the chlorophenyl groups show splitting patterns due to diastereotopic effects (δ 7.2–7.6 ppm) . Predicted physicochemical properties (e.g., density: ~1.617 g/cm³, boiling point: ~292.6°C) can also validate purity .
Q. What solvents are compatible with this compound for reaction design?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) are suitable for SN2 or oxidation reactions, while ethanol or ethyl acetate is preferred for reductions. Avoid chlorinated solvents (e.g., dichloromethane) due to potential halogen exchange side reactions . Solubility data from related compounds suggest moderate solubility in methanol and isooctane .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Methodological Answer : Chiral resolution can be achieved via enzymatic catalysis (e.g., lipases for kinetic resolution) or chiral HPLC using cellulose-based columns. For asymmetric synthesis, chiral auxiliaries like Evans’ oxazolidinones may direct stereochemistry at the hydroxyl-bearing carbon . Evidence from enzymatic reductions of similar ketones (e.g., 1-(2-chlorophenyl)-2-tetrazolyl ethanone) shows enantiomeric excess >90% under optimized NADPH/oxidoreductase conditions .
Q. What spectroscopic techniques resolve ambiguities in structural isomers?
- Methodological Answer : High-resolution MS (HRMS) distinguishes between isomers via exact mass (e.g., C₁₄H₁₂Cl₂O₂: theoretical [M+H]⁺ = 289.0264). 2D NMR (COSY, NOESY) identifies coupling between hydroxyl and adjacent CH₂ groups, while IR confirms hydroxyl stretching (~3400 cm⁻¹). X-ray crystallography is definitive for absolute configuration but requires high-purity crystals .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies indicate degradation under UV light (photolysis of C-Cl bonds) and acidic conditions (dehydration to styrene derivatives). Storage at –20°C in amber vials under nitrogen is recommended. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation when sealed with desiccants .
Q. What contradictions exist in reported synthetic yields, and how can they be mitigated?
- Methodological Answer : Discrepancies in yields (e.g., 60–85% for bromination steps) arise from trace moisture in HBr or incomplete reduction. Strict anhydrous conditions (e.g., molecular sieves) and catalyst screening (Pd/C vs. Raney Ni) improve reproducibility. TLC monitoring (hexane:ethyl acetate = 3:1) ensures reaction completion .
Q. What are the compound’s potential applications in medicinal or agrochemical research?
- Methodological Answer : The chlorophenyl motif is prevalent in bioactive molecules. For example, it serves as a precursor to acaricides (e.g., clofentezine analogs) via tetrazine cyclization or as a chiral building block for antiepileptic drug candidates (e.g., cenobamate derivatives) . Computational docking studies suggest interactions with cytochrome P450 enzymes, warranting further ADMET profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
